molecular formula C13H15N5O3 B4327774 ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B4327774
M. Wt: 289.29 g/mol
InChI Key: SHPVUAXLATTXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pyrazin-2-ylcarbonyl group and an ethyl acetate moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps. One common method starts with the preparation of the pyrazole core, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The pyrazin-2-ylcarbonyl group is then introduced via a coupling reaction, often using reagents like pyrazine-2-carbonyl chloride. The final step involves esterification to attach the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}propionate
  • METHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
  • Ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrazin-2-ylcarbonyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[3-methyl-5-(pyrazine-2-carbonylamino)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-21-12(19)8-18-11(6-9(2)17-18)16-13(20)10-7-14-4-5-15-10/h4-7H,3,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVUAXLATTXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 4
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.